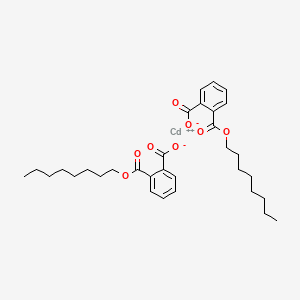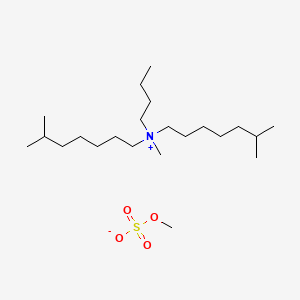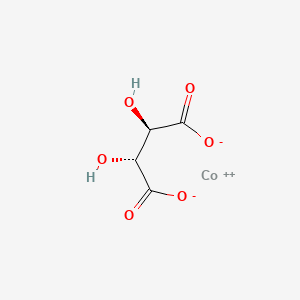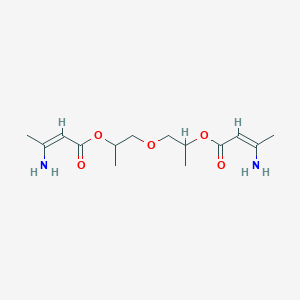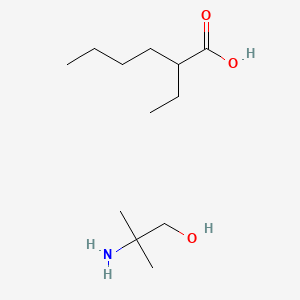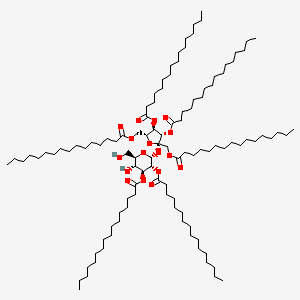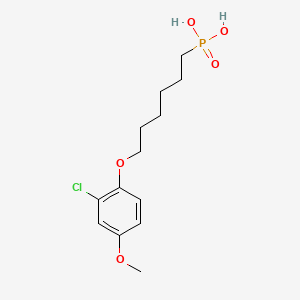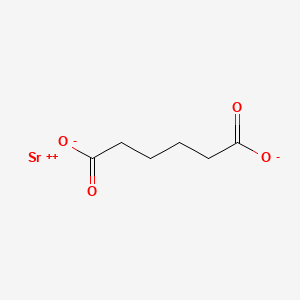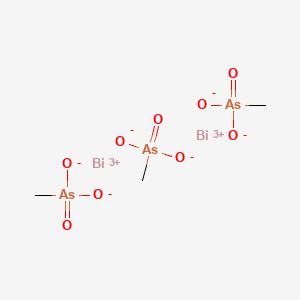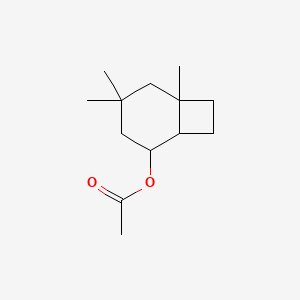
Bis(2-aminoethyl) decyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethyl) decyl phosphate is an organic compound with the molecular formula C14H33N2O4P. It is known for its unique structure, which includes a decyl phosphate group and two aminoethyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) decyl phosphate typically involves the reaction of decyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl) decyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or the aminoethyl groups.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethyl compounds .
Scientific Research Applications
Bis(2-aminoethyl) decyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers
Mechanism of Action
The mechanism of action of Bis(2-aminoethyl) decyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. It may also bind to proteins and enzymes, affecting their activity and function. These interactions are mediated by the phosphate and aminoethyl groups, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
Comparison: Bis(2-aminoethyl) decyl phosphate is unique due to its specific chain length and the presence of two aminoethyl groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
85508-14-1 |
|---|---|
Molecular Formula |
C14H33N2O4P |
Molecular Weight |
324.40 g/mol |
IUPAC Name |
bis(2-aminoethyl) decyl phosphate |
InChI |
InChI=1S/C14H33N2O4P/c1-2-3-4-5-6-7-8-9-12-18-21(17,19-13-10-15)20-14-11-16/h2-16H2,1H3 |
InChI Key |
DCLDCRBASITBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


